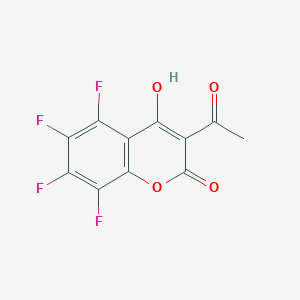
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one is a fluorinated derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of acetyl and hydroxy groups, along with four fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one typically involves the reaction of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one with acetylating agents. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines and hydrazines.
Condensation Reactions: The acetyl group can participate in condensation reactions with hydrazines to form pyrazole derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as methylamine and phenylhydrazine are commonly used.
Condensation Reactions: Hydrazines and anilines are used as reagents.
Major Products Formed
Substitution Reactions: Methylammonium 3-acetyl-5,6,7,8-tetrafluoro-2-oxo-2H-chromen-4-olate.
Condensation Reactions: 5,6,7,8-tetrafluoro-3-(1-hydrazino)ethylidenebenzopyran-2,4-diones and 6,7,8-trifluoro-5-hydroxybenzopyrano[2,3-c]pyrazol-4-ones.
Aplicaciones Científicas De Investigación
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which allows it to interact with nucleophilic centers in enzymes and proteins. This interaction can inhibit enzyme activity, leading to various biological effects . For example, it can inhibit vitamin K epoxide reductase, thereby affecting blood clotting processes .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one: Lacks the acetyl group but shares similar fluorination and hydroxy functionalities.
3-Acetyl-7-hydroxy-2H-chromen-2-one: Similar structure but lacks the fluorine atoms.
Uniqueness
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one is unique due to the presence of both acetyl and multiple fluorine atoms, which enhance its reactivity and biological activity. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Propiedades
Número CAS |
209736-57-2 |
|---|---|
Fórmula molecular |
C11H4F4O4 |
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
3-acetyl-5,6,7,8-tetrafluoro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H4F4O4/c1-2(16)3-9(17)4-5(12)6(13)7(14)8(15)10(4)19-11(3)18/h17H,1H3 |
Clave InChI |
NZSQIIGIIDEAKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


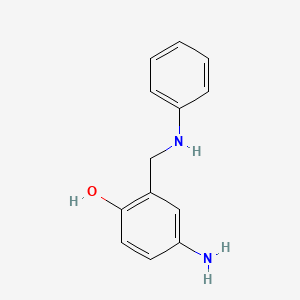

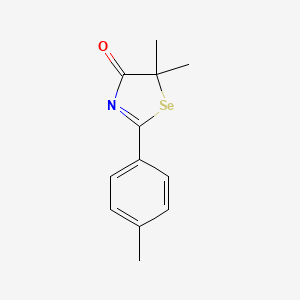
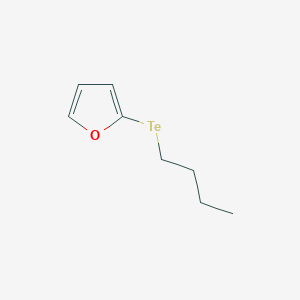
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
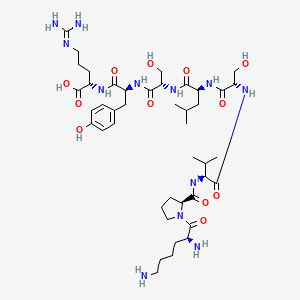
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)

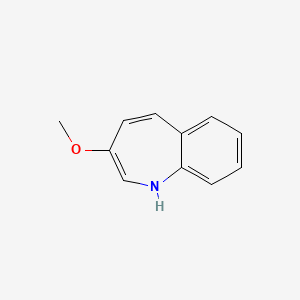
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
